molecular formula C10H10BrClO2 B13657654 Ethyl 2-bromo-6-chloro-3-methylbenzoate

Ethyl 2-bromo-6-chloro-3-methylbenzoate

Cat. No.: B13657654
M. Wt: 277.54 g/mol
InChI Key: YMUSHYXPUPLYSY-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-6-chloro-3-methylbenzoate: is an organic compound with the molecular formula C10H10BrClO2 and a molecular weight of 277.54 g/mol . It is a derivative of benzoic acid and is characterized by the presence of bromine, chlorine, and methyl groups on the benzene ring, along with an ethyl ester functional group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

  • Substitution Reactions: Ethyl 2-bromo-6-chloro-3-methylbenzoate can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles. Common reagents for these reactions include sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3).

  • Reduction Reactions: The compound can be reduced to form ethyl 2-chloro-3-methylbenzoate using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

  • Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Major Products Formed:

    Substitution: Ethyl 2-cyano-6-chloro-3-methylbenzoate (using KCN)

    Reduction: Ethyl 2-chloro-3-methylbenzoate

    Oxidation: 2-bromo-6-chloro-3-methylbenzoic acid

Scientific Research Applications

Chemistry:

Ethyl 2-bromo-6-chloro-3-methylbenzoate is used as an intermediate in the synthesis of various organic compounds. It is employed in the preparation of pharmaceuticals, agrochemicals, and dyes .

Biology and Medicine:

In biological research, this compound is used to study the effects of halogenated benzoates on cellular processes. It serves as a model compound to investigate the metabolism and toxicity of halogenated aromatic compounds.

Industry:

In the industrial sector, this compound is used in the production of specialty chemicals and as a building block for the synthesis of more complex molecules .

Mechanism of Action

The mechanism of action of ethyl 2-bromo-6-chloro-3-methylbenzoate involves its interaction with specific molecular targets. The bromine and chlorine atoms on the benzene ring make the compound highly reactive towards nucleophiles. The ester functional group allows it to participate in esterification and hydrolysis reactions. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .

Comparison with Similar Compounds

  • Ethyl 6-bromo-2-chloro-3-methylbenzoate
  • Ethyl 2-chloro-6-bromo-3-methylbenzoate

Uniqueness:

Ethyl 2-bromo-6-chloro-3-methylbenzoate is unique due to the specific positioning of the bromine and chlorine atoms on the benzene ring. This unique arrangement imparts distinct chemical properties and reactivity compared to its isomers. The presence of both bromine and chlorine atoms makes it a versatile intermediate for various chemical transformations .

Properties

Molecular Formula

C10H10BrClO2

Molecular Weight

277.54 g/mol

IUPAC Name

ethyl 2-bromo-6-chloro-3-methylbenzoate

InChI

InChI=1S/C10H10BrClO2/c1-3-14-10(13)8-7(12)5-4-6(2)9(8)11/h4-5H,3H2,1-2H3

InChI Key

YMUSHYXPUPLYSY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1Br)C)Cl

Origin of Product

United States

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